Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of CAS 1156263-08-9
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of CAS 1156263-08-9
Executive Summary
In the landscape of neuropharmacology and medicinal chemistry, arylalkylamines represent a privileged class of scaffolds. This whitepaper provides an in-depth technical analysis of CAS 1156263-08-9 , chemically designated as amine. With an empirical formula of C13H20ClN and a molecular weight of 225.76 g/mol [1], this compound features a highly branched aliphatic architecture coupled with a halogenated pharmacophore. This guide elucidates the structural rationale, mechanistic potential, and self-validating experimental workflows required to deploy this scaffold in the development of novel monoamine transporter (MAT) modulators.
Structural Architecture and Physicochemical Properties
The molecular architecture of CAS 1156263-08-9 is defined by three highly synergistic motifs, each serving a distinct pharmacokinetic and pharmacodynamic purpose:
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4-Chlorophenyl Ring : The para-chloro substitution enhances the overall lipophilicity of the molecule, which is a critical parameter for blood-brain barrier (BBB) penetration. Furthermore, the halogen acts as a hydrophobic anchor, dictating the spatial orientation of the molecule within the orthosteric binding pockets of target proteins.
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2-Ethylbutyl Chain : This extended, branched α -aliphatic chain provides significant steric bulk. In structure-activity relationship (SAR) studies, α -branching is the primary determinant in shifting a molecule's profile from a substrate to an inhibitor.
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Secondary Methylamine : The amine functions as a critical hydrogen bond donor/acceptor. At physiological pH, it is protonated, allowing it to form essential salt bridges with conserved aspartate residues (e.g., Asp79 in hDAT) within monoamine transporters.
Quantitative Physicochemical Profile
To facilitate experimental design, the core quantitative data for CAS 1156263-08-9 is summarized below[1],[2]:
| Property | Value | Experimental Relevance |
| CAS Registry Number | 1156263-08-9 | Unique identifier for procurement and library indexing. |
| IUPAC Name | amine | Defines precise topological connectivity. |
| Empirical Formula | C13H20ClN | Required for mass spectrometry (MS) calibration. |
| Molecular Weight | 225.76 g/mol | Essential for precise molarity calculations in assays. |
| Monoisotopic Mass | ~225.13 Da | Target mass for high-resolution LC-MS/MS validation. |
| Hydrogen Bond Donors | 1 | Dictates receptor pocket interaction dynamics. |
| Hydrogen Bond Acceptors | 1 | Influences aqueous solubility and binding affinity. |
Mechanistic Paradigm: Monoamine Transporter (MAT) Modulation
The therapeutic and research value of CAS 1156263-08-9 lies in its structural homology to known central nervous system (CNS) agents. Simple arylalkylamines typically act as monoamine releasing agents by acting as substrates that reverse transporter flux. However, introducing an extended α -side chain (such as the 2-ethylbutyl group) and a bulky secondary amine fundamentally alters this interaction, shifting the molecule to a potent reuptake inhibitor[3].
The Causality of Steric Hindrance: When CAS 1156263-08-9 enters the S1 binding pocket of a monoamine transporter (DAT, SERT, or NET), the massive steric bulk of the 2-ethylbutyl group physically prevents the transporter from undergoing the inward-facing conformational shift required for substrate translocation[3]. The transporter becomes kinetically trapped in an outward-facing, ligand-bound state. This mechanism is highly analogous to the action of sibutramine—a well-documented serotonin-norepinephrine reuptake inhibitor (SNRI) that also utilizes a bulky branched/cycloalkyl architecture to block monoamine reuptake[4],[5].
Fig 1. Mechanistic pathway of steric-driven monoamine reuptake inhibition.
Methodological Framework: Experimental Protocols
To rigorously evaluate CAS 1156263-08-9, experimental protocols must be designed as self-validating systems. This ensures that observed biological activity is directly causal to the compound and not an artifact of impurities or off-target background noise.
Protocol 4.1: Analytical Validation (Self-Validating Purity System)
Causality: Before any biological evaluation, the structural integrity must be verified. Impurities (even at <5%) can act as false positives in highly sensitive transporter assays.
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Sample Preparation : Dissolve CAS 1156263-08-9 in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL.
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LC-MS/MS Analysis : Inject the sample into a C18 reverse-phase column. The monoisotopic mass must be confirmed at ~225.13 Da to ensure no isobaric degradation products or synthetic byproducts are present.
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NMR Verification : Conduct 1 H and 13 C NMR spectroscopy. The integration of the highly branched 2-ethylbutyl aliphatic signals must perfectly match the theoretical proton count, as this branching is the core driver of the molecule's steric mechanism.
Protocol 4.2: In Vitro Transporter Uptake Assay (APP+ Fluorescence)
Causality: Traditional radioligand assays carry safety risks and offer poor temporal resolution. Utilizing a fluorescent substrate like APP+ allows for real-time kinetic monitoring of transporter inhibition[6],[7]. We utilize HEK293 cells because they natively lack endogenous MATs. When stably transfected with human DAT, SERT, or NET, they provide a "null-background" system, ensuring that any observed signal is strictly mediated by the target transporter[7].
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Cell Culture & Preparation : Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in 96-well black, clear-bottom microplates. Grow to 80% confluence.
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Ligand Incubation : Wash cells with assay buffer. Add varying concentrations of CAS 1156263-08-9 (ranging from 1 nM to 10 μ M) and incubate for 30 minutes at 37°C. This allows the compound to reach equilibrium binding at the transporter's orthosteric site.
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Substrate Introduction : Add the APP+ fluorescent substrate to all wells.
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Kinetic Readout & Validation : Measure fluorescence intensity continuously over 10 minutes. Use a known inhibitor (e.g., cocaine or nomifensine) in parallel wells as a positive control to validate the assay window. The reduction in fluorescence compared to the vehicle control quantifies the reuptake inhibition, allowing for precise IC 50 determination[7].
Fig 2. Self-validating high-throughput screening workflow for MAT inhibitors.
Synthetic Utility in Medicinal Chemistry
Beyond direct screening, CAS 1156263-08-9 serves as a highly versatile building block for advanced drug design. The secondary methylamine is an ideal nucleophile for further derivatization. For instance, N-alkylation can be utilized to synthesize bivalent ligands—molecules designed to simultaneously bridge the primary S1 binding site and a secondary allosteric site on the transporter. Recent studies have demonstrated that extending arylalkylamine scaffolds into bivalent molecules can exponentially increase their potency as reuptake inhibitors at DAT and SERT[6].
References
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Title : CAS:1156263-08-9, amine Source : Bidepharm URL :
- Title: 1028843-21-1 3-Amino-5-(2-tetrahydrofuryl)pyrazole (Contains catalog data for 1156263-08-9)
- Title: Sibutramine - Wikipedia Source: Wikipedia URL
- Title: Sibutramine: a novel anti-obesity drug.
- Title: Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors Source: PMC - NIH URL
- Title: Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors?
- Title: Structure–Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP)
Sources
- 1. CAS:1156263-08-9, [1-(4-Chlorophenyl)-2-ethylbutyl](methyl)amine-毕得医药 [bidepharm.com]
- 2. 1028843-21-1,3-Amino-5-(2-tetrahydrofuryl)pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sibutramine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
